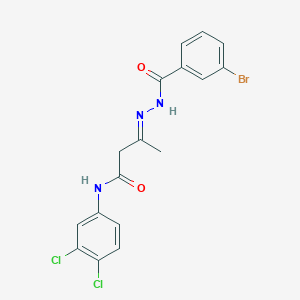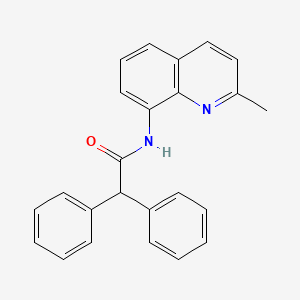
3-(3-Bromobenzoylhydrazono)-N-(3,4-dichlorophenyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromobenzoylhydrazono)-N-(3,4-dichlorophenyl)butyramide is a synthetic organic compound characterized by the presence of bromine, chlorine, and hydrazono functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromobenzoylhydrazono)-N-(3,4-dichlorophenyl)butyramide typically involves the reaction of 3-bromobenzoyl chloride with N-(3,4-dichlorophenyl)butyramide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromobenzoylhydrazono)-N-(3,4-dichlorophenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
3-(3-Bromobenzoylhydrazono)-N-(3,4-dichlorophenyl)butyramide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Bromobenzoylhydrazono)-N-(3,4-dichlorophenyl)butyramide involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chlorobenzoylhydrazono)-N-(3,4-dichlorophenyl)butyramide
- 3-(3-Bromobenzoylhydrazono)-N-(3,4-difluorophenyl)butyramide
- 3-(3-Bromobenzoylhydrazono)-N-(3,4-dimethylphenyl)butyramide
Uniqueness
3-(3-Bromobenzoylhydrazono)-N-(3,4-dichlorophenyl)butyramide is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potential biological activity. The combination of these halogens with the hydrazono and butyramide groups provides a distinct structural framework that can be exploited for various applications.
Propriétés
Formule moléculaire |
C17H14BrCl2N3O2 |
|---|---|
Poids moléculaire |
443.1 g/mol |
Nom IUPAC |
3-bromo-N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H14BrCl2N3O2/c1-10(22-23-17(25)11-3-2-4-12(18)8-11)7-16(24)21-13-5-6-14(19)15(20)9-13/h2-6,8-9H,7H2,1H3,(H,21,24)(H,23,25)/b22-10+ |
Clé InChI |
OOVRRUJKBNTWIY-LSHDLFTRSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CC(=NNC(=O)C1=CC(=CC=C1)Br)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15020090.png)
![1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2-fluorophenyl)formamide](/img/structure/B15020091.png)
![N'-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B15020104.png)
![2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-5-(4-methoxybenzoyloxy)phenyl 4-methoxybenzoate](/img/structure/B15020107.png)
![Methyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B15020112.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B15020118.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15020123.png)
![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15020130.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-butoxybenzamide](/img/structure/B15020138.png)
![4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B15020143.png)

![2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15020155.png)
![N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline](/img/structure/B15020158.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15020165.png)
